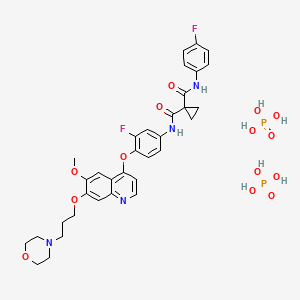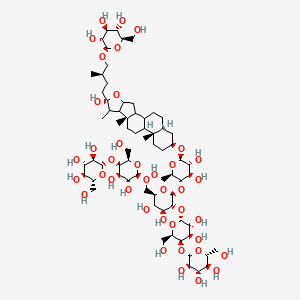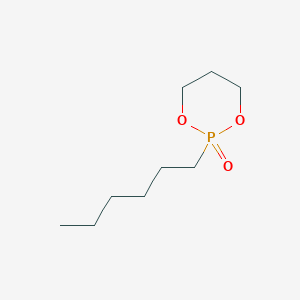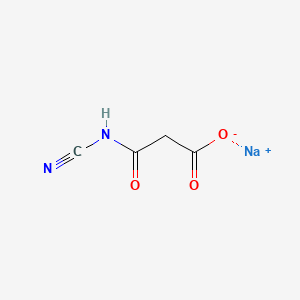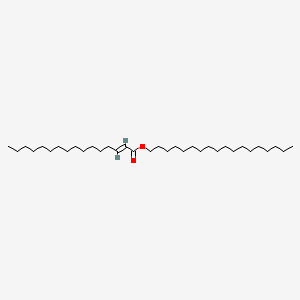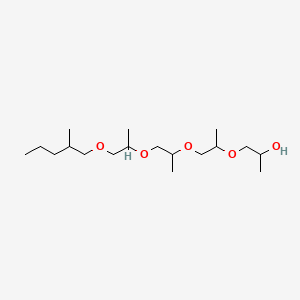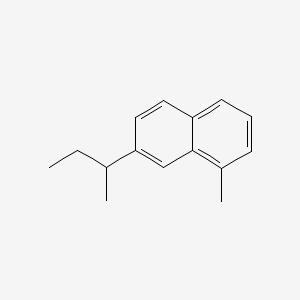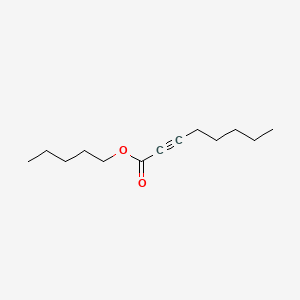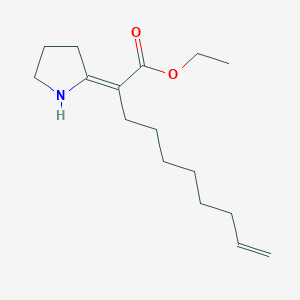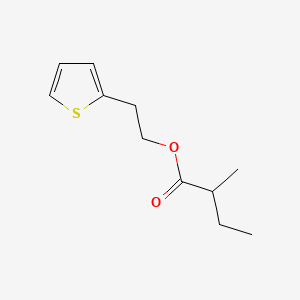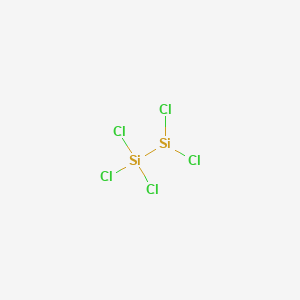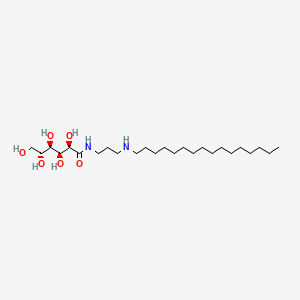
N-(3-(Hexadecylamino)propyl)-D-gluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Hexadecylamino)propyl)-D-gluconamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of a hexadecylamino group attached to a propyl chain, which is further connected to a D-gluconamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-(3-dimethylamino)propylamine as an intermediate, which is then reacted with hexadecylamine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and temperatures around 70°C to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(3-(Hexadecylamino)propyl)-D-gluconamide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Hexadecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amide group can participate in substitution reactions, where the hexadecylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(Hexadecylamino)propyl)-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and membrane interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(3-(Hexadecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets and pathways. The hexadecylamino group allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways. Additionally, the D-gluconamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Dimethylamino)propyl)-octadecanamide: Similar in structure but with different chain lengths and functional groups.
N-(2-Aminoethyl)-3-aminopropyl methyl dimethoxysilane: Contains similar amino groups but with different applications and properties.
Uniqueness
N-(3-(Hexadecylamino)propyl)-D-gluconamide is unique due to its specific combination of a long-chain hexadecylamino group and a D-gluconamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86702-62-7 |
|---|---|
Molekularformel |
C25H52N2O6 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-N-[3-(hexadecylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C25H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-18-16-19-27-25(33)24(32)23(31)22(30)21(29)20-28/h21-24,26,28-32H,2-20H2,1H3,(H,27,33)/t21-,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
BDYGHEUSJLDPJU-JLLPCOHGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


